molecular formula C23H23ClN4O3 B4512690 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4512690
M. Wt: 438.9 g/mol
InChI Key: DFIZGJRQFYSYMI-UHFFFAOYSA-N
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Description

2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the pyridazinone core. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one: shares structural similarities with other heterocyclic compounds, such as pyridazines and piperazines.

    Unique Features: The presence of both a chlorophenyl group and a methoxyphenyl group in the same molecule might confer unique biological activities or chemical reactivity compared to other compounds in the same class.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject for further research.

Properties

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-31-20-7-2-4-17(14-20)21-8-9-22(29)28(25-21)16-23(30)27-12-10-26(11-13-27)19-6-3-5-18(24)15-19/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIZGJRQFYSYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
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2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

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